molecular formula C13H20N6O4 B1626221 Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 245450-04-8

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B1626221
M. Wt: 324.34 g/mol
InChI Key: LNXNCBYJFQILQY-UHFFFAOYSA-N
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Patent
US06423716B1

Procedure details

To a methylene chloride solution (50 mL) saturated with ammonia, commercially available 4,6-dichloro-5-nitropyrimidine (1.00 g, 5.44 mmol) was added, followed by stirring at room temperature for 1 hour. The reaction solution was concentrated, the resulting residue was dissolved in dimethylformamide (10 mL), and then N-tert-butoxycarbonylpiperazine (1.15 g, 6.17 mmol) and triethylamine (3.59 mL, 25.8 mmol) were added thereto, followed by stirring under heating at 80° C. for 4 hours. After the reaction solution was allowed to stand for cooling, it was poured into water, sodium chloride was added thereto, and the precipitated crystals were recovered by filtration, washed with water, and dried to give 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylic acid tert-butyl ester (888 mg, 2.74 mmol).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N.Cl[C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7](Cl)[N:6]=[CH:5][N:4]=1.[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14].C([N:28](CC)CC)C.[Cl-].[Na+]>O.C(Cl)Cl>[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][N:23]([C:3]2[C:8]([N+:9]([O-:11])=[O:10])=[C:7]([NH2:28])[N:6]=[CH:5][N:4]=2)[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:14])[CH3:15] |f:4.5|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
3.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in dimethylformamide (10 mL)
STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=NC(=C1[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.74 mmol
AMOUNT: MASS 888 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.